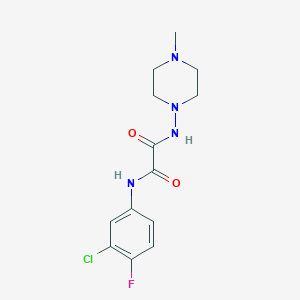

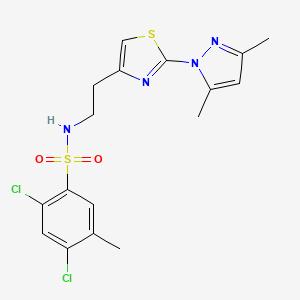

N-(3-fluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex acetamide derivatives, akin to our compound of interest, typically involves multistep chemical reactions, starting from basic aromatic or heterocyclic amines. A related synthesis approach involves the condensation of substituted phenyl or naphthyridinyl acetamides with various aldehydes or ketones under controlled conditions to introduce specific functional groups, enhancing the compound's chemical and biological properties (Sunder & Maleraju, 2013). This synthesis pathway is crucial for tailoring the compound's structure for desired chemical reactions and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-fluorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide" is characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy. These analytical techniques confirm the presence of specific functional groups and the overall molecular architecture, revealing insights into potential molecular interactions and stability. The structural confirmation is essential for understanding the compound's reactivity and biological activity.

Chemical Reactions and Properties

Compounds with a naphthyridinone core are known to undergo various chemical reactions, including cyclization, acylation, and nucleophilic substitution, allowing for further functionalization of the molecule (Ramalingam, Domala, & Sreenivasulu, 2019). These reactions are pivotal for modifying the compound's chemical properties, such as solubility, stability, and reactivity, which in turn can affect its physical properties and potential applications in various fields.

科学的研究の応用

Anti-Inflammatory Activity

A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, including a compound structurally similar to N-(3-fluorophenyl) acetamide. They found significant anti-inflammatory activity in some derivatives, highlighting the potential of such compounds in anti-inflammatory applications.

Antibacterial Agents

Research by Ramalingam et al. (2019) synthesized derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, demonstrating significant antibacterial activity. This suggests that compounds like N-(3-fluorophenyl) acetamide could be explored for their antibacterial properties.

Chemical Synthesis and Functionalization

The study by Nandini et al. (2014) involved the synthesis of N-benzylbenzo[b][1,8]naphthyridin-2(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides, illustrating the versatile chemical synthesis and functionalization possibilities of such compounds.

Fluorescent Chemosensor Development

Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole, similar to N-(3-fluorophenyl) acetamide, as a fluorescent chemosensor for Al3+ and Fe3+ ions [Yao et al., 2018]. This suggests potential applications in sensing and detection technologies.

Novel Antibacterial Agents

Kundenapally et al. (2019) synthesized a series of 1,8-naphthyridine based derivatives, showing potential as new antibacterial agents [Kundenapally et al., 2019]. This indicates the scope of such compounds in developing new antibacterial drugs.

Antioxidant Activity

A study on pyrazole-acetamide derivatives by Chkirate et al. (2019) revealed significant antioxidant activity, suggesting similar potential in compounds like N-(3-fluorophenyl) acetamide.

DNA Interaction Studies

The research by Naik et al. (2006) on benzo(1,8)naphthyridine-2-carboxylic acids highlighted their interaction with DNA, indicating a potential research avenue for compounds like N-(3-fluorophenyl) acetamide in genetics or pharmacology.

Stable Isotope-Labeled Antibacterial Agent Synthesis

Lin and Weaner (2012) synthesized stable isotope-labeled antibacterial agents structurally related to N-(3-fluorophenyl) acetamide, suggesting applications in pharmaceutical research and development [Lin and Weaner, 2012].

Cytotoxic Activity in Cancer Research

Deady et al. (2005) found that carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar to N-(3-fluorophenyl) acetamide, exhibited potent cytotoxicity against cancer cells, indicating potential applications in cancer research [Deady et al., 2005].

Ligand Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) studied benzothiazolinone acetamide analogs for ligand-protein interactions and photovoltaic efficiency, suggesting the utility of related compounds in biochemistry and renewable energy applications [Mary et al., 2020].

Intermediate in Anticancer Drug Synthesis

Zhang et al. (2019) synthesized an intermediate for anticancer drugs, indicating the potential role of similar compounds in the development of new cancer treatments [Zhang et al., 2019].

特性

IUPAC Name |

N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBGAFJXHZUIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)